molecular formula C6H12ClNO B1354600 1-Methylpiperidin-3-one hydrochloride CAS No. 41511-85-7

1-Methylpiperidin-3-one hydrochloride

Cat. No.: B1354600
CAS No.: 41511-85-7
M. Wt: 149.62 g/mol
InChI Key: BLRLPMIRFPMIFG-UHFFFAOYSA-N
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Description

1-Methylpiperidin-3-one hydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is widely used in various fields, including organic synthesis and pharmaceutical research, due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

1-Methylpiperidin-3-one hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to an accumulation of acetylcholine, affecting neurotransmission.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its binding to cholinesterase enzymes results in enzyme inhibition, which affects neurotransmitter levels . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored under appropriate conditions (sealed in dry, 2-8°C)

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of neurotransmitter levels. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions . Understanding the dosage thresholds and their implications is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may undergo oxidation and reduction reactions catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, the compound may be transported across cell membranes by organic cation transporters, influencing its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound could localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular metabolism . Understanding its subcellular distribution is crucial for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidin-3-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with an oxidizing agent to form 1-methylpiperidin-3-one, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidin-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylpiperidin-3-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 1-Methylpiperidin-3-one hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical industry .

Properties

IUPAC Name

1-methylpiperidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-7-4-2-3-6(8)5-7;/h2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRLPMIRFPMIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504937
Record name 1-Methylpiperidin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41511-85-7
Record name 1-Methylpiperidin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpiperidin-3-one hydrochloride
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